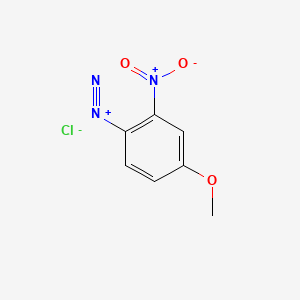
Benzenediazonium, 4-methoxy-2-nitro-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-methoxy-2-nitro-, chloride is an organic compound with the molecular formula C7H6ClN3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-methoxy-2-nitro-, chloride typically involves the diazotization of 4-methoxy-2-nitroaniline. The process includes the following steps:
Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methoxy-2-nitroaniline.
Diazotization: The 4-methoxy-2-nitroaniline is then treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-methoxy-2-nitro-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Major Products
Substitution Reactions: Products include 4-methoxy-2-nitrobenzene derivatives.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
Scientific Research Applications
Benzenediazonium, 4-methoxy-2-nitro-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 4-methoxy-2-nitro-, chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The nitro group (-NO2) can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.
4-Methoxybenzenediazonium chloride: Similar but lacks the nitro group, affecting its redox properties.
2-Nitrobenzenediazonium chloride: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
Benzenediazonium, 4-methoxy-2-nitro-, chloride is unique due to the presence of both methoxy and nitro substituents on the benzene ring. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
119-25-5 |
|---|---|
Molecular Formula |
C7H6ClN3O3 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
4-methoxy-2-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C7H6N3O3.ClH/c1-13-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4H,1H3;1H/q+1;/p-1 |
InChI Key |
ZYENKTADQJQLNS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



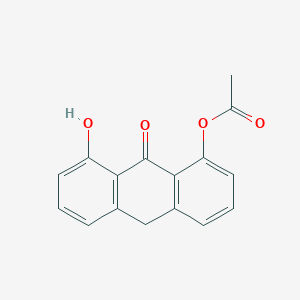

![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
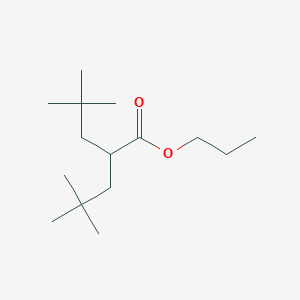
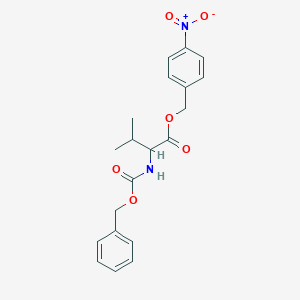
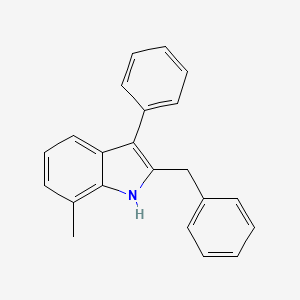

![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
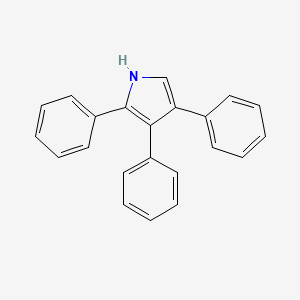
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
